2-Methylthio-adenosine-5'-diphosphate
Overview
Description
2-Methylthio-adenosine-5’-diphosphate is a chemical compound with the empirical formula C11H14N5Na3O10P2S. It is a P2 purinoceptor agonist, which means it can bind to and activate P2 receptors, specifically P2Y receptors. This compound is known for its role in inducing platelet aggregation and shape change, as well as inhibiting cyclic AMP accumulation in platelets exposed to prostaglandin E1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-adenosine-5’-diphosphate typically involves the methylation of adenosine derivatives followed by phosphorylation. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methylthio reagents and phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Methylthio-adenosine-5’-diphosphate are not widely documented, but they likely involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-adenosine-5’-diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-Methylthio-adenosine-5’-diphosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purinergic signaling.
Biology: It is used to study cell-matrix and cell-cell interactions, particularly those mediated by P2 receptors.
Medicine: It has potential therapeutic applications in conditions involving platelet aggregation and cyclic AMP regulation.
Industry: It may be used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-Methylthio-adenosine-5’-diphosphate involves its binding to P2Y receptors on the surface of cells. This binding activates the receptors, leading to a cascade of intracellular signaling events. Specifically, it induces platelet aggregation and shape change and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1. The molecular targets include the P2Y receptors and the downstream signaling pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): A naturally occurring nucleotide involved in energy transfer and signaling.
2-Methylthio-adenosine-5’-triphosphate (2-Methylthio-ATP): Another purinoceptor agonist with similar but distinct properties.
5’-Deoxy-5’-methylthioadenosine (MTA): A compound involved in polyamine biosynthesis and protein methylation inhibition .
Uniqueness
2-Methylthio-adenosine-5’-diphosphate is unique in its high potency as a P2 purinoceptor agonist. Compared to ADP, it is 3-5 times more active as an aggregating agent and 150-200 times more active as an inhibitor of cyclic AMP accumulation . This makes it particularly valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZTKAZJUWXCB-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O10P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956439 | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34983-48-7 | |
Record name | Methylthio-ADP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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